4-(Cyclohexyloxy)-3-hydroxybenzamide
Description
4-(Cyclohexyloxy)-3-hydroxybenzamide is a benzamide derivative featuring a hydroxyl group at the 3-position and a cyclohexyloxy substituent at the 4-position of the benzene ring. This compound combines a polar amide group with a lipophilic cyclohexyl moiety, making it structurally distinct from simpler phenolic or benzoic acid derivatives. The cyclohexyloxy group enhances lipophilicity, which may improve membrane permeability, while the hydroxyl and amide groups provide hydrogen-bonding sites for biological interactions .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-12(11(15)8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
InChI Key |
TXZNMCCOMPHPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzoic acid.
Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(Cyclohexyloxy)-3-oxobenzamide.
Reduction: Formation of 4-(Cyclohexyloxy)-3-hydroxybenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Scientific Research Applications
4-(Cyclohexyloxy)-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 4-(Cyclohexyloxy)-3-hydroxybenzamide and related compounds:
Pharmacological and Physicochemical Properties
- However, it is less lipophilic than the benzyloxy group in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide due to cyclohexane’s saturated structure . Cyclomethycaine, an ester analog, has reduced hydrolytic stability compared to the amide group in the target compound, limiting its systemic use .
- Hydrogen Bonding and Solubility: The hydroxyl group at C3 in this compound provides hydrogen-bonding capacity, akin to caffeic acid’s antioxidant activity. However, the cyclohexyloxy group reduces aqueous solubility compared to caffeic acid’s carboxylic acid moiety .
Metabolic Stability :
- Amides (e.g., this compound) are generally more resistant to enzymatic hydrolysis than esters (e.g., Cyclomethycaine), suggesting longer half-lives in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
